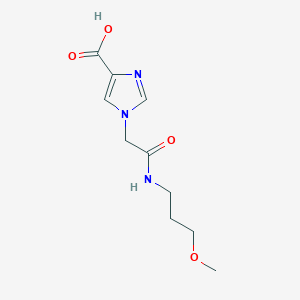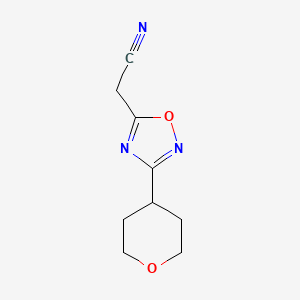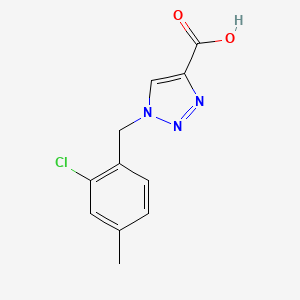
1-(2-chlorobenzyl)-4-(chloromethyl)-1H-imidazole
Vue d'ensemble
Description
1-(2-Chlorobenzyl)-4-(chloromethyl)-1H-imidazole (CBIM) is a synthetic compound used in a variety of scientific research applications. It is a member of the imidazole family of compounds and is used in a variety of biochemical and physiological experiments. CBIM has a unique structure, with a benzyl group attached to a nitrogen atom in the center of a five-membered ring. This structure allows for a variety of reactions and applications, making CBIM a useful tool in scientific research.
Applications De Recherche Scientifique
Antifungal Applications
1-(2-chlorobenzyl)-4-(chloromethyl)-1H-imidazole and its derivatives have been explored for their potent antifungal properties. A related compound, 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride, demonstrated high efficacy against guinea pig dermatophytosis when applied topically in cream and gel formulations, indicating the potential of these compounds in antifungal treatments (Ogata et al., 1983).
Molecular Structure and Reactivity
The structural and reactive aspects of imidazole derivatives, including those similar to this compound, have been extensively studied. For instance, the reaction of imidazole with 2-phenyl,4-chloromethylene-oxazol-5-one was investigated, providing insights into the reactivity and potential applications of these compounds in various chemical syntheses (Bish & Jones, 1984).
Crystallography and Chemical Properties
Detailed crystallographic studies have been conducted on compounds closely related to this compound. For example, 6-(2-Chlorobenzyl)-1-(4-chlorophenyl)-7-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one was synthesized and its crystalline structure analyzed, revealing significant intramolecular and intermolecular interactions that influence the conformation and stability of such molecules (Wysocki et al., 2010).
Synthetic Pathways and Characterization
The synthesis and characterization of imidazole derivatives, including those akin to this compound, have been a subject of research, providing valuable knowledge on their preparation and potential applications. For instance, a novel pathway was developed for obtaining two imidazole derivatives, which were thoroughly characterized using various spectroscopic methods. This work not only contributes to the understanding of the chemical properties of these compounds but also their potential biological activities (Thomas et al., 2018).
Propriétés
IUPAC Name |
4-(chloromethyl)-1-[(2-chlorophenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2/c12-5-10-7-15(8-14-10)6-9-3-1-2-4-11(9)13/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQFRUHVUMKMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=C2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















